molecular formula C6H11NO2 B032712 2-((Dimethylamino)methyl)acrylic acid CAS No. 5415-98-5

2-((Dimethylamino)methyl)acrylic acid

Cat. No. B032712
CAS RN: 5415-98-5
M. Wt: 129.16 g/mol
InChI Key: GANOKKCPYBWVRC-UHFFFAOYSA-N
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Patent
US08188102B2

Procedure details

1 g of malonic acid and 0.63 g of paraformaldehyde were diluted with 10 ml of 1,3-dioxane, and 4.8 ml of a 2.0M dimethylamine-containing tetrahydrofuran solution was added thereto. The resulting mixture was heated to 70° C. and stirred for one hour. After the reaction terminated, the resulting solution was distilled under a reduced pressure. The resulting residue was crystallized with acetone and filtered under a reduced pressure to obtain the title compound (0.4 g, 32%) in the form of white crystal.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][C:3]([OH:5])=[O:4].[CH2:8]=O.O1CCCC1.[CH3:15][NH:16][CH3:17]>O1CCCOC1>[CH3:15][N:16]([CH2:8][C:2](=[CH2:1])[C:3]([OH:5])=[O:4])[CH3:17]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
0.63 g
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
10 mL
Type
solvent
Smiles
O1COCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After the reaction terminated
DISTILLATION
Type
DISTILLATION
Details
the resulting solution was distilled under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was crystallized with acetone
FILTRATION
Type
FILTRATION
Details
filtered under a reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C)CC(C(=O)O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.